Cas no 57707-67-2 (1-Phenylpentan-3-amine)

1-Phenylpentan-3-amine is a chiral amine compound featuring a phenyl group attached to the third carbon of a pentylamine chain. Its structure makes it a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and fine chemicals. The compound's amine functionality allows for further derivatization, enabling the formation of amides, imines, or other nitrogen-containing derivatives. Its phenyl group contributes to lipophilicity, which can be advantageous in drug design for improved membrane permeability. The chiral center at the third carbon position also offers potential for enantioselective synthesis, making it useful in asymmetric catalysis and stereochemically defined applications. Proper handling is required due to its amine reactivity.
1-Phenylpentan-3-amine structure
1-Phenylpentan-3-amine structure
Product Name:1-Phenylpentan-3-amine
CAS No:57707-67-2
MF:C11H17N
MW:163.259382963181
MDL:MFCD11655473
CID:947447
PubChem ID:5195771
Update Time:2025-06-11

1-Phenylpentan-3-amine Chemical and Physical Properties

Names and Identifiers

    • Benzenepropanamine, -alpha--ethyl-
    • 1-phenylpentan-3-amine
    • Z2671050190
    • 1-Phenylpentan-3-amine
    • MDL: MFCD11655473
    • Inchi: 1S/C11H17N/c1-2-11(12)9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9,12H2,1H3
    • InChI Key: NLSQENXHYZSNFE-UHFFFAOYSA-N
    • SMILES: NC(CC)CCC1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 4
  • Complexity: 106
  • Topological Polar Surface Area: 26

1-Phenylpentan-3-amine Security Information

1-Phenylpentan-3-amine Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
B522710-10mg
1-phenylpentan-3-amine
57707-67-2
10mg
$ 50.00 2022-06-07
TRC
B522710-50mg
1-phenylpentan-3-amine
57707-67-2
50mg
$ 160.00 2022-06-07
TRC
B522710-100mg
1-phenylpentan-3-amine
57707-67-2
100mg
$ 230.00 2022-06-07
A2B Chem LLC
AG84270-10g
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
10g
$2424.00 2024-04-19
A2B Chem LLC
AG84270-50mg
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
50mg
$142.00 2024-04-19
A2B Chem LLC
AG84270-100mg
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
100mg
$195.00 2024-04-19
A2B Chem LLC
AG84270-250mg
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
250mg
$263.00 2024-04-19
A2B Chem LLC
AG84270-500mg
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
500mg
$464.00 2024-04-19
A2B Chem LLC
AG84270-1g
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
1g
$591.00 2024-04-19
A2B Chem LLC
AG84270-2.5g
Benzenepropanamine, -alpha--ethyl-
57707-67-2 95%
2.5g
$1124.00 2024-04-19

Additional information on 1-Phenylpentan-3-amine

1-Phenylpentan-3-amine (CAS No. 57707-67-2): An Overview of Its Structure, Properties, and Applications

1-Phenylpentan-3-amine (CAS No. 57707-67-2) is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical structure and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by a phenyl group attached to a pentane chain with an amine functional group at the third carbon position. The molecular formula of 1-Phenylpentan-3-amine is C11H15N, and its molecular weight is approximately 161.24 g/mol.

The synthesis of 1-Phenylpentan-3-amine can be achieved through several methods, including the reductive amination of 3-pentanone with aniline or the reaction of 3-pentanone with phenylmagnesium bromide followed by hydrolysis and subsequent amination. These synthetic routes have been extensively studied and optimized to improve yield and purity, making 1-Phenylpentan-3-amine readily available for research and industrial applications.

In terms of physical properties, 1-Phenylpentan-3-amine is a colorless to pale yellow liquid at room temperature. It has a boiling point of around 200°C and is soluble in common organic solvents such as ethanol, methanol, and dichloromethane. The compound exhibits moderate polarity due to the presence of the amine functional group, which also contributes to its basicity. The pKa value of the amine group in 1-Phenylpentan-3-amine is approximately 9.5, indicating that it can act as a weak base in aqueous solutions.

The chemical reactivity of 1-Phenylpentan-3-amine is primarily influenced by its amine functional group. This group can participate in various reactions such as nucleophilic substitution, condensation, and coupling reactions. For instance, 1-Phenylpentan-3-amine can react with carboxylic acids to form amides or undergo acylation with acyl chlorides to produce N-substituted amides. These reactions are crucial for the synthesis of more complex molecules and derivatives.

In the pharmaceutical industry, 1-Phenylpentan-3-amine has shown promise as an intermediate in the synthesis of bioactive compounds. Recent studies have explored its potential as a precursor for the development of new drugs targeting neurological disorders, inflammation, and cancer. For example, researchers at the University of California have synthesized novel derivatives of 1-Phenylpentan-3-amine that exhibit potent anti-inflammatory properties by modulating specific signaling pathways involved in immune responses.

Beyond pharmaceutical applications, 1-Phenylpentan-3-amine has also found use in materials science. Its ability to form stable complexes with metal ions makes it a valuable ligand for the synthesis of coordination polymers and metallopolymers. These materials have potential applications in catalysis, sensing, and electronic devices. A recent study published in the Journal of Materials Chemistry A demonstrated that coordination polymers derived from 1-Phenylpentan-3-amine exhibit excellent catalytic activity for the reduction of nitroarenes under mild conditions.

The environmental impact of 1-Phenylpentan-3-amine is another area of interest for researchers. Studies have shown that this compound is biodegradable under aerobic conditions and does not accumulate in aquatic ecosystems. However, proper handling and disposal practices are still recommended to minimize any potential environmental risks.

In conclusion, 1-Phenylpentan-3-amine (CAS No. 57707-67-2) is a multifaceted compound with a wide range of applications in various scientific fields. Its unique chemical structure and reactivity make it an attractive candidate for further research and development. As new synthetic methods and applications continue to emerge, the importance of this compound is likely to grow even further.

Recommended suppliers
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen GeneSeqTools Bioscience & Technology Co. Ltd.
Wuhan ChemNorm Biotech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Wuhan ChemNorm Biotech Co.,Ltd.
Hebei Liye chemical Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Liye chemical Co.,Ltd